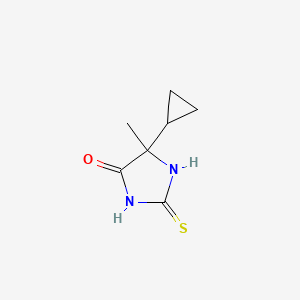

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

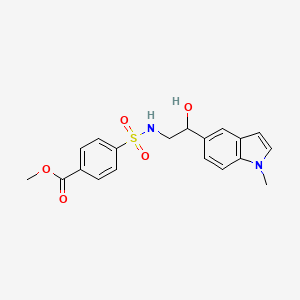

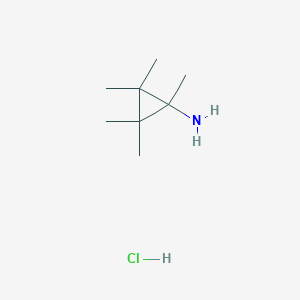

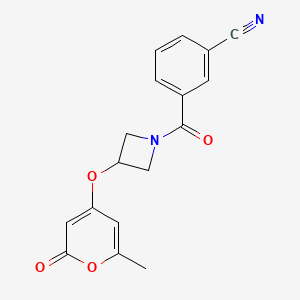

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C7H10N2OS . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives, which includes 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates. A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid is a commonly used method .Physical And Chemical Properties Analysis

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one has a molecular weight of 170.23 . Unfortunately, specific physical and chemical properties of this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Research has shown that derivatives of 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, particularly 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, exhibit potent cytotoxic activities against various cancer cell lines including breast (MCF-7), liver (HepG2), and lung (A549) cancers. These compounds were designed and synthesized with the aim of matching the structural features in known inhibitors such as fluorouracil (5-FU) (Khodair et al., 2021).

Enzyme Inhibition

5-Arylidene-2-thioxoimidazolidin-4-ones have been explored as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds showed excellent activity at non-toxic concentrations, presenting them as a significant improvement on previous classes of inhibitors (Spicer et al., 2013).

Proteasome and Immunoproteasome Inhibition

2-Thioxoimidazolidin-4-one derivatives have been identified as novel noncovalent inhibitors of proteasome and immunoproteasome, which are potential targets for the treatment of hematological malignancies. Among the synthesized compounds, several showed effective inhibition of proteasome activities in the low micromolar range (Maccari et al., 2017).

Therapeutic Potential in Non-Small-Cell Lung and Colon Cancers

Thiazolidin compounds, closely related to 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, have shown to inhibit the growth of human non-small-cell lung and colon cancer cells. These compounds mediate their anticancer effects by inducing G2/M arrest in cancer cells and require JNK activation for their mechanism of action (Teraishi et al., 2005).

Molecular Docking Studies

3-Phenyl-2-thioxoimidazolidin-4-one derivatives were evaluated for their potential binding interactions with the Estrogen Receptor (3ERT) through molecular docking studies, providing insights into their pharmacological properties and interactions at the molecular level (Vanitha et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one are currently unknown. This compound belongs to the class of 2-thioxoimidazolidin-4-one derivatives, which are known to exhibit varied biological activity . .

Mode of Action

As a derivative of 2-thioxoimidazolidin-4-one, it may share some of the biological activities associated with this class of compounds . .

Eigenschaften

IUPAC Name |

5-cyclopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZWRJRAXHFANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=S)N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

![N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2704125.png)

![N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2704127.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2704131.png)

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide](/img/structure/B2704133.png)